BenchChemオンラインストアへようこそ!

ethyl 2-(2-(2-(1H-indole-3-carboxamido)acetamido)thiazol-4-yl)acetate

Lipophilicity Drug-likeness ADME prediction

Ethyl 2-(2-(2-(1H-indole-3-carboxamido)acetamido)thiazol-4-yl)acetate (CAS 1226428-77-8) is a synthetic hybrid molecule that covalently integrates an indole-3-carboxamide head group, an acetamido linker, and a thiazole-4-acetate ethyl ester tail. Its computed physicochemical profile (MW 386.4 g/mol, XLogP3 1.8, TPSA 141 Ų, 3 HBD, 6 HBA, 8 rotatable bonds) places it in a distinct property space relative to simpler indole-thiazole congeners.

Molecular Formula C18H18N4O4S
Molecular Weight 386.43
CAS No. 1226428-77-8
Cat. No. B2414434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(2-(2-(1H-indole-3-carboxamido)acetamido)thiazol-4-yl)acetate
CAS1226428-77-8
Molecular FormulaC18H18N4O4S
Molecular Weight386.43
Structural Identifiers
SMILESCCOC(=O)CC1=CSC(=N1)NC(=O)CNC(=O)C2=CNC3=CC=CC=C32
InChIInChI=1S/C18H18N4O4S/c1-2-26-16(24)7-11-10-27-18(21-11)22-15(23)9-20-17(25)13-8-19-14-6-4-3-5-12(13)14/h3-6,8,10,19H,2,7,9H2,1H3,(H,20,25)(H,21,22,23)
InChIKeyBZMQARWHEPODBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-(2-(1H-indole-3-carboxamido)acetamido)thiazol-4-yl)acetate (CAS 1226428-77-8): Structural and Pharmacochemical Baseline


Ethyl 2-(2-(2-(1H-indole-3-carboxamido)acetamido)thiazol-4-yl)acetate (CAS 1226428-77-8) is a synthetic hybrid molecule that covalently integrates an indole-3-carboxamide head group, an acetamido linker, and a thiazole-4-acetate ethyl ester tail [1]. Its computed physicochemical profile (MW 386.4 g/mol, XLogP3 1.8, TPSA 141 Ų, 3 HBD, 6 HBA, 8 rotatable bonds) places it in a distinct property space relative to simpler indole-thiazole congeners [1]. The compound belongs to the broader class of indole-thiazole carboxamide derivatives that have been explored as aryl hydrocarbon receptor (AhR) agonists, kinase inhibitors, and cytotoxic agents [2]. However, its unique acetamido-bridged architecture differentiates it from directly linked indole-thiazole systems such as ITE (methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate) and bacillamide A, suggesting alternative biological recognition and metabolic liability profiles [1].

Why Generic Substitution Fails: Ethyl 2-(2-(2-(1H-indole-3-carboxamido)acetamido)thiazol-4-yl)acetate vs. Superficially Similar Indole-Thiazoles


Superficial structural similarity does not guarantee functional equivalence within the indole-thiazole chemical space. The target compound incorporates a flexible acetamido (–CH₂–CO–NH–) spacer between the indole-3-carboxamide and the 2-aminothiazole-4-acetate ester, creating a spatial and conformational profile that is absent in directly coupled indole-thiazole systems such as bacillamide A or ITE [1]. This spacer introduces an additional hydrogen-bond donor and acceptor, alters the vector of the terminal ester, and modifies the overall LogP and polar surface area, all of which can profoundly affect target binding, solubility, and metabolic stability [1][2]. Simply substituting a bacillamide analog or an AhR-agonist scaffold for the target compound would disregard these critical pharmacochemical differences and may lead to divergent or null biological outcomes [3].

Quantitative Differentiation Evidence: Ethyl 2-(2-(2-(1H-indole-3-carboxamido)acetamido)thiazol-4-yl)acetate


Lipophilicity Divergence: XLogP3 Comparison Establishes a Solubility and Permeability Differential

The target compound exhibits a computed XLogP3 of 1.8, substantially lower than the XLogP3 of 2.7 for the natural product bacillamide A [1]. This 0.9 log-unit difference translates to an approximately 8-fold decrease in lipophilicity, predicting significantly higher aqueous solubility and potentially altered membrane permeability and plasma protein binding profiles [1]. The lower lipophilicity also reduces the risk of CYP450 promiscuity and phospholipidosis that is associated with more lipophilic, directly coupled indole-thiazole congeners [2].

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA) Differential: Conformational Implications for Target Engagement

The target compound has a computed TPSA of 141 Ų, which is 45 Ų higher than that of bacillamide A (TPSA ≈ 96 Ų) [1]. This arises from the additional carboxamide oxygen and the ester carbonyl contributed by the acetamido linker and the ethyl acetate group. A TPSA above 140 Ų is associated with reduced passive blood-brain barrier penetration and improved oral absorption predictability when combined with moderate lipophilicity [1][2]. The target therefore occupies a distinct ADME space relative to simpler indole-thiazoles, which may be advantageous when peripheral (non-CNS) target engagement is desired.

Polar surface area Oral bioavailability Blood-brain barrier

Hydrogen-Bond Donor/Acceptor Count and Rotatable Bond Divergence: A Scaffold-Level Conformational Differentiation

The target compound possesses 3 hydrogen-bond donors (HBD) and 6 hydrogen-bond acceptors (HBA) with 8 rotatable bonds, compared to bacillamide A's 2 HBD, 4 HBA, and 5 rotatable bonds [1]. The additional HBD (the acetamido –NH–) and the two extra HBA (the acetamido carbonyl and the ester carbonyl) create a more extensive hydrogen-bonding network potential, while the higher rotatable bond count introduces greater conformational entropy [1]. This scaffold-level differentiation implies that the target compound can explore a wider conformational space and form more directional interactions with protein targets, which may translate into distinct selectivity profiles compared to the more rigid, directly coupled indole-thiazole scaffolds such as those disclosed in the AhR agonist patent family [2].

Hydrogen bonding Conformational flexibility Ligand efficiency

Ethyl 2-(2-(2-(1H-indole-3-carboxamido)acetamido)thiazol-4-yl)acetate: Evidence-Backed Application Scenarios


Scaffold-Hopping Library Design: Differentiated Indole-Thiazole Chemotype for Kinase or AhR-Mediated Target Screening

Given its distinct acetamido-bridged scaffold and the computed property differentiation established in Section 3 (XLogP3 1.8, TPSA 141 Ų, 3 HBD/6 HBA/8 rotatable bonds), the target compound is optimally positioned as a scaffold-hopping starting point for laboratories screening against kinase panels or AhR-mediated pathways that have been dominated by directly coupled indole-thiazole scaffolds [1][2]. Its lower lipophilicity relative to bacillamide A and the patent-exemplified AhR agonists suggests a lower risk of non-specific binding and promiscuous activity in broad-panel screening [3].

Prodrug or Metabolically Labile Probe Design: Exploiting the Ethyl Ester and Acetamido Linker

The ethyl acetate moiety at the thiazole 4-position and the acetamido linker provide two distinct hydrolytic cleavage points that can be exploited in prodrug design or for the development of activity-based probes [1]. The computed TPSA of 141 Ų combined with XLogP3 of 1.8 supports aqueous solubility sufficient for in vitro assay conditions, while the ester group offers a handle for generating the corresponding carboxylic acid metabolite for comparative activity profiling [1].

SAR Expansion of Bacillamide-Derived Cytotoxic Agents: A Structurally Distinct Comparator

The bacillamide analog series, including compounds 17a and 17b, demonstrated potent cytotoxic activity (IC₅₀ ~0.1–3.0 μM against HCT-116, MDA-MB-231, and JURKAT cell lines) and anti-inflammatory activity comparable to indomethacin [2]. The target compound differs fundamentally from these analogs by replacing the N-[2-(1H-indol-3-yl)ethyl] tail with an indole-3-carboxamidoacetamido head group and by bearing an ethyl ester on the thiazole ring rather than a carboxamide [1][2]. This structural divergence makes the target a valuable comparator for SAR studies aimed at dissecting the contributions of the linker, the ester, and the indole attachment mode to cytotoxicity and anti-inflammatory phenotypes [2].

Quote Request

Request a Quote for ethyl 2-(2-(2-(1H-indole-3-carboxamido)acetamido)thiazol-4-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.